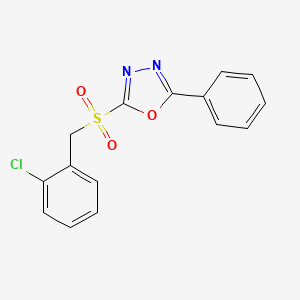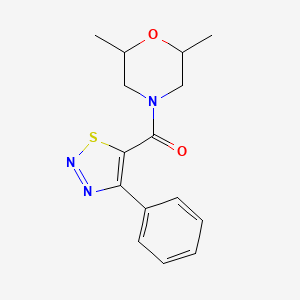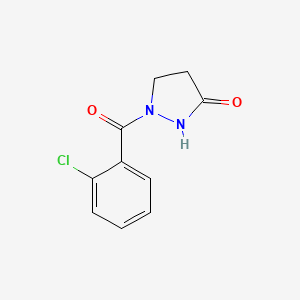
7-chloro-N-(3-methoxypropyl)-4-quinazolinamine
Vue d'ensemble
Description
7-Chloro-N-(3-methoxypropyl)-4-quinazolinamine, or 7-Cl-MPQ, is a compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the quinazolinamine class of compounds, which have been used in the synthesis of various drugs. In
Applications De Recherche Scientifique
7-Cl-MPQ has been studied for its potential applications in various fields, such as medicine, agriculture, and biotechnology. It has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. It has also been studied for its potential use as an insecticide, fungicide, and herbicide. In addition, 7-Cl-MPQ has been studied for its potential use in the production of biodegradable plastics and in the development of new materials for medical implants.
Mécanisme D'action
7-Cl-MPQ has been studied for its potential mechanism of action. It has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition of enzymes has been suggested to be responsible for its potential therapeutic effects. In addition, 7-Cl-MPQ has been found to bind to certain receptors, such as the GABA receptor, which may explain its potential effects on the nervous system.
Biochemical and Physiological Effects
7-Cl-MPQ has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and analgesic effects. In addition, it has been found to have neuroprotective effects, which may explain its potential therapeutic effects. It has also been found to have an effect on the immune system, which may explain its potential use as an immunomodulator.
Avantages Et Limitations Des Expériences En Laboratoire
7-Cl-MPQ has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide range of experiments. In addition, it is relatively stable and has a low toxicity. However, it is also important to note that it is a relatively expensive compound and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for the use of 7-Cl-MPQ. One potential direction is the development of new drugs and therapies based on its mechanism of action. In addition, further research could be conducted to explore its potential use as an insecticide, fungicide, and herbicide. Finally, 7-Cl-MPQ could be studied further for its potential use in the development of biodegradable plastics and new materials for medical implants.
Propriétés
IUPAC Name |
7-chloro-N-(3-methoxypropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-17-6-2-5-14-12-10-4-3-9(13)7-11(10)15-8-16-12/h3-4,7-8H,2,5-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBMHSWBOASKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=NC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methoxypropyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)
methanone](/img/structure/B3037250.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3037253.png)
![2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037254.png)
![3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B3037259.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3037262.png)

![(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide](/img/structure/B3037265.png)
![7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3037266.png)